N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine carboxamide derivative. Its structure features a dihydropyridine core substituted with a 3,4-difluorophenyl group at the N-position and a 2-fluorobenzyloxy group at the 1-position. The fluorine substituents likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-15-6-2-1-4-12(15)11-27-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJZVDEFWLMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the fluorophenyl groups through substitution reactions. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds through the addition of water, often resulting in the formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that derivatives of the dihydropyridine scaffold, including N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit significant antiviral properties. Specifically, compounds in this class have been shown to inhibit viral replication in vitro, making them potential candidates for antiviral drug development against diseases such as HIV and influenza .
Case Study: Anti-HIV Activity
A study demonstrated that a related compound exhibited potent anti-HIV activity by targeting viral enzymes critical for replication. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings enhanced the compound's efficacy against HIV strains resistant to standard therapies .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies revealed that this compound significantly inhibited the growth of breast and lung cancer cell lines. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of fluorine atoms on the phenyl rings has been linked to increased lipophilicity and improved binding affinity to biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against viral targets |
| Substitution on Dihydropyridine | Enhanced anticancer activity |
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
Comparison Compound 1 : 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Substituents :
- N-position : 4-Methoxyphenyl (electron-donating group).
- 1-position : 3-Fluorobenzyl (electron-withdrawing fluorine at meta position).
- The 2-fluorobenzyloxy group in the main compound vs. the 3-fluorobenzyl group in Compound 1 alters steric bulk and electronic distribution.
Comparison Compound 2 : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Substituents :
- N-position : 3-Bromo-2-methylphenyl (bulky bromine and methyl groups).
- Key Differences :
- Bromine’s larger atomic radius and polarizability may increase steric hindrance and van der Waals interactions compared to fluorine.
- Methyl substitution in Compound 2 enhances hydrophobicity but reduces electronegativity relative to the main compound’s difluorophenyl group.
Core Structure Variations
Comparison Compound 3: (3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide
- Core Structure: Dihydroisoquinoline (six-membered fused ring) vs. dihydropyridine (single six-membered ring).
- The main compound’s dihydropyridine core offers simpler synthetic accessibility and conformational flexibility.
- Substituent Impact: Compound 3’s trifluoroethyl and cyano groups may improve metabolic stability but reduce solubility compared to the main compound’s fluorinated aryl groups.
Tautomerism and Molecular Conformation
- Main Compound : Likely adopts the keto-amine tautomer (lactam form) similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Planarity : In Compound 3 (), the dihedral angle between aromatic rings is 8.38°, indicating near-planar conformation due to extended π-conjugation via the amide bridge. This planarity may enhance crystallinity and stacking interactions, a feature likely shared by the main compound.
Hydrogen Bonding and Crystal Packing
- Compound 3 () : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
- Main Compound : The 2-fluorobenzyloxy group may reduce hydrogen-bonding capacity compared to unsubstituted analogs but could introduce C–F⋯H interactions.
Data Tables
Table 1: Structural Comparison
Table 2: Inferred Physicochemical Properties
Biological Activity
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with multiple fluorine atoms and a methoxy group, which significantly influences its chemical reactivity and biological interactions. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H13F3N2O3 |
| Molecular Weight | 368.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example:
- A related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating potent anticancer efficacy .
Anti-inflammatory Effects
Studies have explored the anti-inflammatory properties of similar dihydropyridine derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against various pathogens. This activity is often linked to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of related compounds:
- Anticancer Activity : A study found that certain substituted dihydropyridines exhibited potent inhibition against cancer cell lines with IC50 values ranging from 6.90 μM to 27.3 μM .
- Enzyme Selectivity : Research on similar compounds indicated that modifications at the pyridine ring could enhance enzyme selectivity and solubility, crucial for drug development .
- Pharmacokinetic Profiles : Compounds in this class have been advanced into clinical trials due to their favorable pharmacokinetic profiles and safety data obtained from preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
